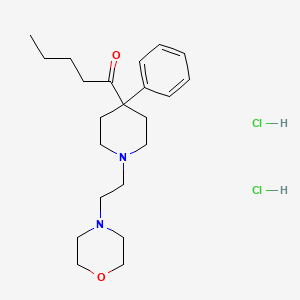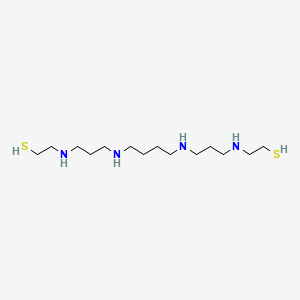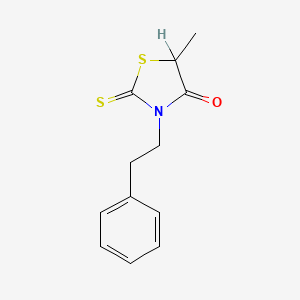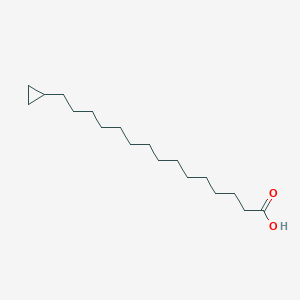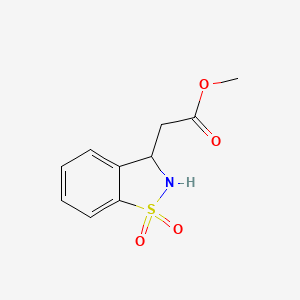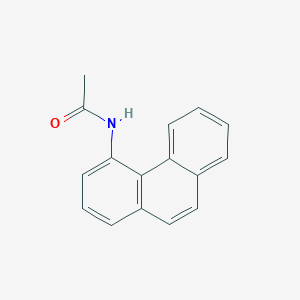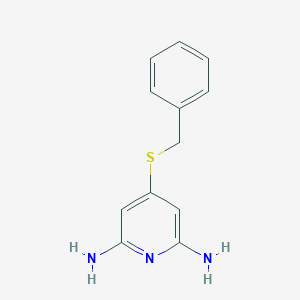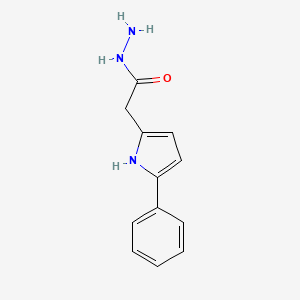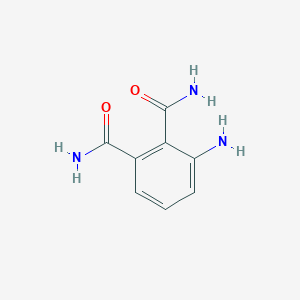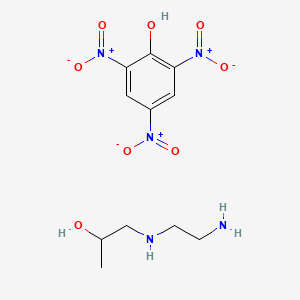
1-(2-aminoethylamino)propan-2-ol;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethylamino)propan-2-ol;2,4,6-trinitrophenol is a compound that combines the properties of two distinct chemical entities: 1-(2-aminoethylamino)propan-2-ol and 2,4,6-trinitrophenol. The former is an organic compound with the molecular formula C5H14N2O, known for its applications in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethylamino)propan-2-ol can be synthesized through the reaction of ethylenediamine with propylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of 1-(2-aminoethylamino)propan-2-ol involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield . The process is optimized for cost-effectiveness and environmental sustainability.
The industrial production of 2,4,6-trinitrophenol involves multi-stage nitration processes with stringent safety measures due to the explosive nature of the compound . The final product is purified through recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethylamino)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
2,4,6-Trinitrophenol primarily undergoes reduction reactions due to the presence of nitro groups . It can be reduced to form aminophenols using reducing agents such as tin and hydrochloric acid.
Major Products Formed: The major products formed from the reactions of 1-(2-aminoethylamino)propan-2-ol include N-substituted derivatives and oxidized products . For 2,4,6-trinitrophenol, the major products include various aminophenol derivatives .
Aplicaciones Científicas De Investigación
1-(2-Aminoethylamino)propan-2-ol is used in the synthesis of pharmaceuticals, agrochemicals, and as a building block in organic synthesis . It is also employed in the production of surfactants and corrosion inhibitors.
2,4,6-Trinitrophenol has applications in the field of explosives, dyes, and as a reagent in chemical analysis . It is used in the preparation of picrate salts, which are employed in various analytical techniques.
Mecanismo De Acción
The mechanism of action of 1-(2-aminoethylamino)propan-2-ol involves its interaction with various molecular targets, including enzymes and receptors . It acts as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
2,4,6-Trinitrophenol exerts its effects through the release of energy upon decomposition, making it a powerful explosive . It also acts as a proton donor in acid-base reactions, contributing to its reactivity in chemical analysis.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-aminoethylamino)propan-2-ol include ethylenediamine and propanolamines, which share similar chemical properties and applications . 1-(2-aminoethylamino)propan-2-ol is unique due to its specific combination of functional groups, making it more versatile in certain reactions.
Similar compounds to 2,4,6-trinitrophenol include 2,4-dinitrophenol and 2,6-dinitrophenol, which also possess nitro groups and exhibit similar reactivity . 2,4,6-trinitrophenol is more explosive due to the presence of three nitro groups, making it more potent in explosive applications.
Propiedades
Número CAS |
25384-30-9 |
|---|---|
Fórmula molecular |
C11H17N5O8 |
Peso molecular |
347.28 g/mol |
Nombre IUPAC |
1-(2-aminoethylamino)propan-2-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H14N2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-5(8)4-7-3-2-6/h1-2,10H;5,7-8H,2-4,6H2,1H3 |
Clave InChI |
ZGWZBUPIURAOJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCN)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





